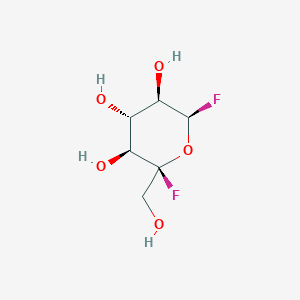

5-Fluoro-alpha-d-glucopyranosyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

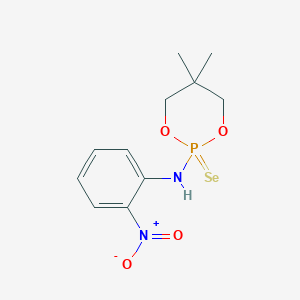

5-Fluoro-alpha-d-glucopyranosyl fluoride, also known as alpha-D-glucosyl fluoride, D-glucosyl fluoride, or glucosyl fluoride, is a type of D-saccharide . It has a molecular formula of C6H11FO5 and a molecular weight of 182.147 . It is identified by the isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O .

Synthesis Analysis

The synthesis of 5-Fluoro-alpha-d-glucopyranosyl fluoride involves the use of a mechanism-based reagent . The reagent is used to trap a glycosyl–enzyme intermediate and identify the catalytic nucleophile at the active site of Aspergillus niger α-glucosidase . The enzyme is incubated with 5FαGlcF, followed by peptic proteolysis and comparative liquid chromatography/MS mapping .Molecular Structure Analysis

The molecular structure of 5-Fluoro-alpha-d-glucopyranosyl fluoride is characterized by its isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O . This notation represents the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-alpha-d-glucopyranosyl fluoride are primarily catalyzed hydrolysis reactions . These reactions are facilitated by inverting glycoside hydrolases (GHs), which are enzymes that catalyze the hydrolytic cleavage of glycosidic bonds .Physical And Chemical Properties Analysis

5-Fluoro-alpha-d-glucopyranosyl fluoride has a molecular weight of 182.147 and a molecular formula of C6H11FO5 . It is a type of D-saccharide . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Direcciones Futuras

The future directions of research on 5-Fluoro-alpha-d-glucopyranosyl fluoride could involve further exploration of its enzymatic synthesis . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Understanding the structure and catalytic mechanism of fluorinase could provide valuable insights into fluorobiochemistry .

Propiedades

IUPAC Name |

(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHYRMVVRYCAON-RWOPYEJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)F)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-alpha-d-glucopyranosyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)